REACTION_CXSMILES
|
C(O)(=O)/C=C/C(O)=O.C(OCCN(C1C=CC(C([N:26]2[CH2:31][CH2:30][N:29]([CH2:32][CH2:33][C:34]3[CH:39]=[CH:38][C:37]([Cl:40])=[CH:36][CH:35]=3)[CH2:28][CH2:27]2)=O)=CC=1)C(=O)CCl)(C)C.C1([S-])C=CC=CC=1.[Na+]>C(O)C>[Cl:40][C:37]1[CH:38]=[CH:39][C:34]([CH2:33][CH2:32][N:29]2[CH2:28][CH2:27][NH:26][CH2:31][CH2:30]2)=[CH:35][CH:36]=1 |f:0.1,2.3|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(\C=C\C(=O)O)(=O)O.C(C)(C)OCCN(C(CCl)=O)C1=CC=C(C(=O)N2CCN(CC2)CCC2=CC=C(C=C2)Cl)C=C1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
1.471 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)[S-].[Na+]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)[S-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for one hour at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture is stirred for a further 3 hours at RT
|
Duration
|
3 h
|
Type
|
CONCENTRATION
|
Details
|
the reaction solution is concentrated by evaporation
|
Type
|
EXTRACTION
|
Details
|
The oily residue is extracted with ether
|
Type
|
WASH
|
Details
|
the ethereal phases are washed in succession with water, soda solution and water
|
Type
|
CONCENTRATION
|
Details
|
a concentrated by evaporation
|
Type
|
CUSTOM
|
Details
|
the light-yellow oil is crystallised from ether and hexane
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)CCN1CCNCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |